molecular formula C14H13KN2O4S4 B13753835 3-Thiazolidineethanesulfonic acid, 5-(3-ethyl-2(3H)-benzothiazolylidene)-4-oxo-2-thioxo-, potassium salt CAS No. 63123-22-8

3-Thiazolidineethanesulfonic acid, 5-(3-ethyl-2(3H)-benzothiazolylidene)-4-oxo-2-thioxo-, potassium salt

Cat. No.: B13753835
CAS No.: 63123-22-8
M. Wt: 440.6 g/mol
InChI Key: FONYXZUOCMKKGX-KEHAOADBSA-M
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Description

3-Thiazolidineethanesulfonic acid, 5-(3-ethyl-2(3H)-benzothiazolylidene)-4-oxo-2-thioxo-, potassium salt is a complex organic compound that belongs to the class of thiazolidines Thiazolidines are heterocyclic compounds containing a five-membered ring with both sulfur and nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Thiazolidineethanesulfonic acid, 5-(3-ethyl-2(3H)-benzothiazolylidene)-4-oxo-2-thioxo-, potassium salt typically involves the condensation of cysteamine and formaldehyde, followed by further reactions to introduce the benzothiazolylidene and other functional groups . The reaction conditions often require controlled temperatures and the use of catalysts to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction pathways but optimized for efficiency and cost-effectiveness. This includes the use of continuous flow reactors and advanced purification techniques to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

3-Thiazolidineethanesulfonic acid, 5-(3-ethyl-2(3H)-benzothiazolylidene)-4-oxo-2-thioxo-, potassium salt can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional oxygen-containing functional groups.

    Reduction: This can remove oxygen or introduce hydrogen atoms.

    Substitution: This can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The conditions often involve specific solvents, temperatures, and pH levels to optimize the reaction outcomes.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce thiols or amines.

Scientific Research Applications

3-Thiazolidineethanesulfonic acid, 5-(3-ethyl-2(3H)-benzothiazolylidene)-4-oxo-2-thioxo-, potassium salt has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may inhibit certain enzymes or disrupt cellular processes, leading to its antimicrobial or anticancer effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    Thiazolidinediones: Known for their antidiabetic properties.

    Thiazolines: Similar in structure but with different functional groups and applications.

    Rhodanines: Used in various medicinal chemistry applications.

Uniqueness

What sets 3-Thiazolidineethanesulfonic acid, 5-(3-ethyl-2(3H)-benzothiazolylidene)-4-oxo-2-thioxo-, potassium salt apart is its unique combination of functional groups, which confer specific chemical reactivity and biological activity.

Properties

CAS No.

63123-22-8

Molecular Formula

C14H13KN2O4S4

Molecular Weight

440.6 g/mol

IUPAC Name

potassium;2-[(5Z)-5-(3-ethyl-1,3-benzothiazol-2-ylidene)-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]ethanesulfonate

InChI

InChI=1S/C14H14N2O4S4.K/c1-2-15-9-5-3-4-6-10(9)22-13(15)11-12(17)16(14(21)23-11)7-8-24(18,19)20;/h3-6H,2,7-8H2,1H3,(H,18,19,20);/q;+1/p-1/b13-11-;

InChI Key

FONYXZUOCMKKGX-KEHAOADBSA-M

Isomeric SMILES

CCN\1C2=CC=CC=C2S/C1=C\3/C(=O)N(C(=S)S3)CCS(=O)(=O)[O-].[K+]

Canonical SMILES

CCN1C2=CC=CC=C2SC1=C3C(=O)N(C(=S)S3)CCS(=O)(=O)[O-].[K+]

Origin of Product

United States

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